2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid
Description
Properties
IUPAC Name |
2-[2-(ethoxymethyl)piperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-15-8-10-6-4-5-7-12(10)9(2)11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJMEDXFFZTBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with several key enzymes involved in metabolic pathways. For instance, it can act as a substrate for certain esterases, leading to the hydrolysis of the ethoxymethyl group. Additionally, 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid can bind to specific protein receptors, influencing their activity and downstream signaling pathways. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Cellular Effects
The effects of 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid on various cell types and cellular processes are profound. In particular, this compound has been observed to modulate cell signaling pathways, including those involved in cell growth and differentiation. For example, it can influence the expression of genes related to cell cycle regulation and apoptosis. Furthermore, 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes.
Molecular Mechanism
At the molecular level, 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid exerts its effects through several mechanisms. One primary mechanism involves its binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecules, depending on the context. For instance, the compound may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites with distinct biological activities. Studies have shown that prolonged exposure to 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal dynamics in experimental designs.
Dosage Effects in Animal Models
In animal models, the effects of 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic effects, including cellular damage and impaired organ function. These dosage-dependent effects underscore the need for careful optimization of dosing regimens in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by esterases, leading to the release of the ethoxymethyl group and the formation of propanoic acid derivatives. These metabolites can further participate in metabolic reactions, influencing metabolic flux and the levels of key metabolites. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and intracellular localization of the compound, ensuring its availability at target sites. Additionally, the compound’s distribution can be influenced by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
The subcellular localization of 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For example, nuclear localization may enable the compound to modulate gene expression directly, while mitochondrial localization could influence energy metabolism.
Biological Activity
2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid is a piperidine derivative that has garnered attention for its potential biological activities. Piperidine compounds are known for their diverse pharmacological effects, including antimicrobial, anticancer, and enzyme modulation properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and relevant research findings.
The biological activity of 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid can be attributed to its interaction with various biomolecules:
- Enzyme Inhibition : Piperidine derivatives often act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may interact with cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes.
- Receptor Modulation : This compound may also modulate receptor activity, particularly those involved in cell signaling pathways. Research indicates that piperidine derivatives can influence the Wnt signaling pathway by acting as tankyrase inhibitors, which play a crucial role in cancer progression .
The compound exhibits significant biochemical properties that contribute to its biological activity:
- Cellular Effects : Studies have shown that 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid affects cellular processes such as growth, differentiation, and apoptosis. It has been observed to inhibit tubulin polymerization, a critical process for cell division, thereby exhibiting antiproliferative effects.
- Gene Expression : The compound can alter gene expression by interacting with transcription factors and regulatory proteins. This interaction leads to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Research Findings
Recent studies have provided insights into the biological activity of 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid:
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit antimicrobial properties. A study reported that compounds similar to 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid showed inhibitory effects against various pathogens, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 64 to 128 µg/mL .
Anticancer Properties
The potential anticancer effects of this compound have been explored through its role as a tankyrase inhibitor. By inhibiting tankyrase activity, the compound may disrupt the Wnt/β-catenin signaling pathway, which is often overactive in cancers . This mechanism suggests a promising avenue for therapeutic applications in oncology.
Case Studies
Several case studies illustrate the biological effects of piperidine derivatives:
- In Vitro Studies : Laboratory experiments demonstrated that 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid exhibits dose-dependent effects on cell lines, with higher concentrations leading to increased apoptosis in cancer cells.
- Animal Models : In vivo studies have shown that administration of piperidine derivatives can lead to significant reductions in tumor size in mouse models of cancer, supporting their potential as anticancer agents .
Comparison with Similar Compounds
Structural Analogues of Piperidine-Based Propanoic Acids
The following table compares structural features, molecular weights, and key properties of 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid with similar compounds:
Preparation Methods
Synthetic Route Overview
The preparation of 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid typically involves multi-step organic synthesis starting from substituted piperidine derivatives. A key intermediate often used is 2-(ethoxymethyl)piperidine , which undergoes further functionalization to introduce the propanoic acid moiety.
One reported precursor is 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one , synthesized by reacting 2-(ethoxymethyl)piperidine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to neutralize hydrochloric acid by-product. This reaction is conducted under controlled temperature and solvent conditions to maximize yield and purity.
Key Preparation Steps
Dissolution and Reaction Conditions
- The compound or its precursor is dissolved in a solvent system, often a mixture of dichloromethane and methanol, at temperatures ranging from 20°C to 35°C.
- The reaction mixture may be cooled to temperatures between -30°C and 30°C, preferably 0°C to 5°C, during certain steps to control crystallization and purity.
- The solvent removal is typically done under reduced pressure, employing techniques such as evaporation, vacuum drying, or spray drying to yield either amorphous or crystalline forms.
Crystallization and Polymorph Control
- Crystallization is induced by adding anti-solvents like methyl tert-butyl ether or cyclohexane to the solution containing the compound.
- Seeding with a small amount of crystalline form-2 material facilitates the formation of the desired crystalline polymorph, enhancing yield and polymorphic purity.
- Slurrying the precipitated solid in cyclohexane at controlled temperatures (-30°C to 40°C) followed by filtration and drying yields stable crystalline forms.
Purification and Characterization Techniques
- Charcoal treatment or filtration is employed to remove color and particulate impurities from the solution before crystallization.
- The final product is characterized by powder X-ray diffraction (PXRD) to confirm polymorphic form and purity.
- Particle size distribution data (e.g., D(0.1), D(0.5), D(0.9)) are recorded to assess the physical properties of the crystalline product.
Summary of Preparation Process Parameters
| Step | Conditions/Details | Purpose |
|---|---|---|
| Dissolution | Dichloromethane + methanol, 20-35°C | Solubilize compound |
| Cooling | -30°C to 30°C, preferably 0-5°C | Control crystallization |
| Solvent Removal | Reduced pressure evaporation, spray drying, etc. | Obtain amorphous or crystalline solid |
| Anti-solvent Addition | Methyl tert-butyl ether or cyclohexane | Induce crystallization |
| Seeding | Addition of crystalline form-2 | Promote polymorph formation |
| Slurrying | Cyclohexane, -30°C to 40°C | Purification and polymorph stabilization |
| Filtration and Drying | Ambient or controlled temperature | Isolate and dry final product |
Research Findings and Efficiency
- The described processes yield high-purity crystalline forms with improved stability and polymorphic control.
- The use of seed crystals significantly enhances reproducibility and yield of the desired polymorph.
- The amorphous form can be prepared by solvent removal from solutions without crystallization, providing an alternative physical form with distinct properties.
- The process is scalable and suitable for pharmaceutical-grade production due to its control over polymorphic purity and particle size distribution.
Q & A
Basic: What are the optimal synthetic routes for 2-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves sequential functionalization of the piperidine ring. Key steps include:
- Alkylation : Introducing the ethoxymethyl group via nucleophilic substitution using ethyl bromoethyl ether under basic conditions (e.g., NaH in THF) .
- Coupling with propanoic acid : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the propanoic acid moiety .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
Critical factors :- Temperature control during alkylation (0–5°C to minimize side reactions).
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
Basic: Which spectroscopic methods are most effective for characterizing the structure of this compound?
- NMR spectroscopy :
- ¹H/¹³C NMR confirms the piperidine ring substitution pattern and ethoxymethyl group integration (e.g., δ ~3.5 ppm for ethoxy CH₂) .
- 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the piperidine ring .
- IR spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups .
- X-ray crystallography : Resolves absolute configuration and crystal packing, as demonstrated in analogous piperidine derivatives .
Intermediate: How can researchers address discrepancies in spectroscopic data during structural elucidation?
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion) to rule out impurities .
- HPLC-MS : Detect trace byproducts (e.g., unreacted intermediates) that may skew NMR integration .
- Case study : Inconsistent NOE correlations in the piperidine ring can be resolved by temperature-dependent NMR studies to assess conformational flexibility .
Intermediate: What strategies are recommended for resolving enantiomeric forms of this chiral compound?
- Chiral chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
- Derivatization : Convert the carboxylic acid to a diastereomeric ester (e.g., with (R)- or (S)-α-methylbenzylamine) for analysis via conventional HPLC .
- Circular dichroism (CD) : Correlate elution order with CD spectra to assign absolute configuration .
Advanced: What computational modeling approaches are suitable for predicting the compound's interaction with biological targets?
- Molecular docking : Screen against receptors (e.g., GPCRs or enzymes) using software like AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the piperidine ring .
- Molecular dynamics (MD) simulations : Assess binding stability in physiological conditions (e.g., 150 mM NaCl, 310 K) over 100-ns trajectories .
- Free energy calculations : Use MM-PBSA/GBSA to quantify binding affinity differences between enantiomers .
Advanced: How does the compound's stability under physiological conditions impact its pharmacokinetic profile?
- pH-dependent hydrolysis : The ethoxymethyl group may undergo acid-catalyzed cleavage in the stomach (pH ~1.5), requiring enteric coating for oral delivery .
- Metabolic pathways : Cytochrome P450 enzymes (e.g., CYP3A4) may oxidize the piperidine ring, as seen in related compounds. Use hepatic microsome assays to identify metabolites .
- Plasma protein binding : Predict via equilibrium dialysis; the carboxylic acid moiety may increase binding to serum albumin, reducing bioavailability .
Advanced: How can researchers optimize the compound's solubility and permeability for in vivo studies?
- Salt formation : Convert the carboxylic acid to a sodium or lysine salt to enhance aqueous solubility .
- Prodrug design : Esterify the acid (e.g., ethyl ester) to improve membrane permeability, with enzymatic cleavage in target tissues .
- LogP optimization : Balance hydrophobic (piperidine) and hydrophilic (carboxylic acid) groups to achieve LogP ~2–3, ideal for blood-brain barrier penetration .
Advanced: What in vitro assays are recommended to evaluate the compound's biological activity?
- Enzyme inhibition assays : Test against target enzymes (e.g., proteases or kinases) using fluorescence-based substrates .
- Cell viability assays : Assess cytotoxicity in HEK293 or HepG2 cells via MTT or resazurin assays .
- Receptor binding studies : Use radiolabeled ligands (e.g., ³H-labeled compound) in competitive binding assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
